Cas no 2229489-02-3 (tert-butyl N-1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-ylcarbamate)

tert-butyl N-1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-ylcarbamate structure
2229489-02-3 structure
商品名:tert-butyl N-1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-ylcarbamate
CAS番号:2229489-02-3
MF:C14H20FN3O4
メガワット:313.32470703125
CID:6602636
PubChem ID:165827484

tert-butyl N-1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-ylcarbamate
    • EN300-1873781
    • tert-butyl N-[1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-yl]carbamate
    • 2229489-02-3
    • インチ: 1S/C14H20FN3O4/c1-14(2,3)22-13(19)17-10(8-16)6-9-4-5-12(18(20)21)11(15)7-9/h4-5,7,10H,6,8,16H2,1-3H3,(H,17,19)
    • InChIKey: HGJABCYFVYWAIJ-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)CC(CN)NC(=O)OC(C)(C)C)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 313.14378429g/mol
  • どういたいしつりょう: 313.14378429g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 395
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

tert-butyl N-1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1873781-0.1g
tert-butyl N-[1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-yl]carbamate
2229489-02-3
0.1g
$1144.0 2023-09-18
Enamine
EN300-1873781-5.0g
tert-butyl N-[1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-yl]carbamate
2229489-02-3
5g
$3770.0 2023-06-01
Enamine
EN300-1873781-0.25g
tert-butyl N-[1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-yl]carbamate
2229489-02-3
0.25g
$1196.0 2023-09-18
Enamine
EN300-1873781-2.5g
tert-butyl N-[1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-yl]carbamate
2229489-02-3
2.5g
$2548.0 2023-09-18
Enamine
EN300-1873781-1g
tert-butyl N-[1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-yl]carbamate
2229489-02-3
1g
$1299.0 2023-09-18
Enamine
EN300-1873781-5g
tert-butyl N-[1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-yl]carbamate
2229489-02-3
5g
$3770.0 2023-09-18
Enamine
EN300-1873781-0.5g
tert-butyl N-[1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-yl]carbamate
2229489-02-3
0.5g
$1247.0 2023-09-18
Enamine
EN300-1873781-1.0g
tert-butyl N-[1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-yl]carbamate
2229489-02-3
1g
$1299.0 2023-06-01
Enamine
EN300-1873781-0.05g
tert-butyl N-[1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-yl]carbamate
2229489-02-3
0.05g
$1091.0 2023-09-18
Enamine
EN300-1873781-10.0g
tert-butyl N-[1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-yl]carbamate
2229489-02-3
10g
$5590.0 2023-06-01

tert-butyl N-1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-ylcarbamate 関連文献

tert-butyl N-1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-ylcarbamateに関する追加情報

Comprehensive Overview of tert-butyl N-1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-ylcarbamate (CAS No. 2229489-02-3)

The compound tert-butyl N-1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-ylcarbamate, identified by its CAS No. 2229489-02-3, is a specialized organic molecule with significant applications in pharmaceutical research and chemical synthesis. This compound belongs to the class of carbamate-protected amines, which are widely utilized as intermediates in the development of bioactive molecules. Its unique structure, featuring a fluoro-nitrophenyl moiety, makes it particularly valuable for designing targeted therapies and exploring structure-activity relationships (SAR) in drug discovery.

In recent years, the demand for fluorinated nitroaromatic compounds has surged due to their role in optimizing drug pharmacokinetics and enhancing binding affinity. Researchers frequently search for terms like "fluoro-nitrophenyl derivatives in drug design" or "carbamate-protected amine applications", reflecting the growing interest in this chemical space. The tert-butyl group in this compound further enhances its stability, making it a preferred choice for multi-step synthetic routes. Its CAS No. 2229489-02-3 is often referenced in patents and academic publications, underscoring its relevance in modern medicinal chemistry.

One of the key advantages of tert-butyl N-1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-ylcarbamate is its versatility in coupling reactions, such as amide bond formation or reductive amination. These reactions are critical for constructing complex molecules, including protease inhibitors and kinase modulators. Searches for "nitrophenyl intermediates in peptide synthesis" or "fluoroaromatic building blocks" often lead to discussions about this compound's utility. Additionally, its nitro group can be selectively reduced to an amine, enabling further functionalization—a feature highly valued in combinatorial chemistry.

From an SEO perspective, content related to CAS No. 2229489-02-3 ranks highly for queries like "tert-butyl carbamate derivatives" and "3-fluoro-4-nitrophenyl applications". This aligns with the broader trend of researchers seeking high-purity intermediates for preclinical studies. The compound's role in cancer research and central nervous system (CNS) drug development has also been explored, as evidenced by its mention in journals focusing on kinase inhibitors and blood-brain barrier penetration.

Quality control and scalability are critical considerations for tert-butyl N-1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-ylcarbamate. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity. Manufacturers emphasizing GMP-compliant synthesis often highlight this compound's batch-to-batch consistency, addressing another common search intent: "reliable suppliers of fluorinated carbamates". Furthermore, its storage conditions—typically under inert atmospheres at low temperatures—are frequently discussed in technical datasheets.

In conclusion, tert-butyl N-1-amino-3-(3-fluoro-4-nitrophenyl)propan-2-ylcarbamate (CAS No. 2229489-02-3) represents a pivotal building block in contemporary organic synthesis. Its intersection with trending topics like precision medicine and fragment-based drug discovery ensures its continued prominence in scientific literature. By addressing both fundamental chemical properties and cutting-edge applications, this overview caters to diverse audiences, from synthetic chemists to pharmaceutical formulators.

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